

Biotin-PEG11-Amine: A Comprehensive Technical Guide to Chemical Properties and Reactivity

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of **Biotin-PEG11-Amine**, a versatile heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. This document details the molecule's physicochemical characteristics, its key reactions, and provides standardized protocols for its use in experimental settings.

Core Chemical Properties

Biotin-PEG11-Amine is a high-purity reagent characterized by a biotin moiety, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. The long, flexible PEG linker enhances the aqueous solubility of the molecule and its conjugates, while also minimizing steric hindrance, thereby improving the binding accessibility of the biotin group to avidin and streptavidin.[1]



Property	Value	Reference(s)
Chemical Name	(+)-Biotinyl- undecaoxapentatriacontanedia mine	[2]
Molecular Formula	C34H66N4O13S	[3][4][5]
Molecular Weight	~771 g/mol	
CAS Number	1418022-42-0	
Appearance	White to off-white solid	
Purity	≥95% - 98%	-
Solubility	≥ 25 mg/mL in water or buffer; Soluble in DMSO, DCM, DMF	
Spacer Arm Length	~53.2 Å	-
Storage Conditions	Store at -20°C, desiccated and protected from moisture.	-

Reactivity of the Terminal Amine

The utility of **Biotin-PEG11-Amine** as a linker stems from the reactivity of its terminal primary amine group. This nucleophilic amine can readily participate in several types of chemical reactions to form stable covalent bonds with a variety of functional groups.

Amide Bond Formation with Carboxylic Acids

The most common application of **Biotin-PEG11-Amine** is its conjugation to molecules bearing carboxylic acid groups, such as the C-terminus of peptides or aspartate and glutamate residues in proteins. This reaction requires the activation of the carboxyl group, typically with a carbodiimide crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the nucleophilic primary amine of **Biotin-PEG11-Amine** to form a stable amide bond. To improve the efficiency and stability of the active intermediate, N-



hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction mixture.

Caption: EDC/NHS chemistry for amide bond formation.

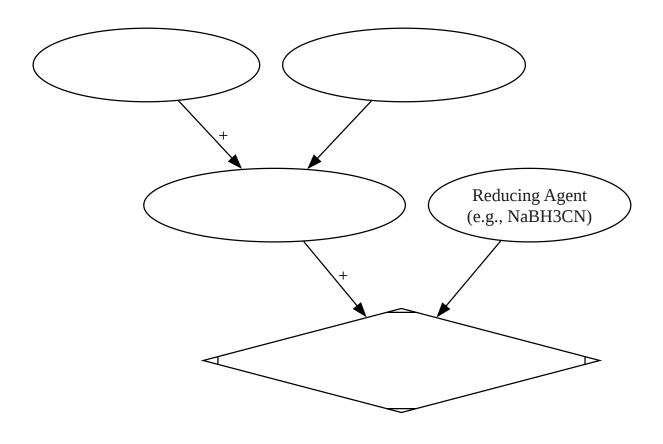
Reaction with Activated Esters

Biotin-PEG11-Amine reacts efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is highly efficient at pH 7-9 and does not require a separate activating agent, as the NHS ester is already a reactive species. This method is commonly used for labeling proteins and other biomolecules that have been prefunctionalized with NHS esters.

Reductive Amination with Aldehydes and Ketones

The primary amine of **Biotin-PEG11-Amine** can react with aldehydes and ketones to form a Schiff base (an imine). This intermediate can then be reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. This two-step, one-pot reaction is known as reductive amination and is a valuable method for conjugating biotin to molecules containing carbonyl groups.





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Caption: Reductive amination of aldehydes/ketones.

Experimental Protocols

The following are generalized protocols for the use of **Biotin-PEG11-Amine** in common bioconjugation reactions. Optimization may be required for specific applications.

Protocol for EDC/NHS Coupling to a Protein

This protocol describes the biotinylation of a protein with available carboxyl groups using **Biotin-PEG11-Amine** and EDC/NHS chemistry.

Materials:

- Protein solution (1-10 mg/mL) in amine-free buffer (e.g., 0.1 M MES, pH 4.7-6.0)
- Biotin-PEG11-Amine



- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or hydroxylamine)
- Desalting column for purification

Procedure:

- Protein Preparation: Dissolve the protein in Activation Buffer to the desired concentration.
- · Activation of Carboxyl Groups:
 - Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS or Sulfo-NHS in Activation Buffer.
 - Add a 10- to 20-fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.
 - Incubate for 15 minutes at room temperature.
- Conjugation with Biotin-PEG11-Amine:
 - Immediately before use, dissolve Biotin-PEG11-Amine in an appropriate solvent (e.g., DMSO or water) to a stock concentration of ~10 mg/mL.
 - Add a 20- to 50-fold molar excess of the **Biotin-PEG11-Amine** solution to the activated protein solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
 - Incubate for 2 hours at room temperature with gentle stirring.
- Quenching: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to stop the reaction.



 Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Reaction with an NHS-Ester Functionalized Molecule

This protocol outlines the procedure for labeling a molecule containing an NHS ester with **Biotin-PEG11-Amine**.

Materials:

- NHS-ester functionalized molecule in an amine-free, anhydrous organic solvent (e.g., DMF or DMSO) or an aqueous buffer (pH 7.2-8.0).
- Biotin-PEG11-Amine
- Reaction Buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
- Purification system (e.g., desalting column or dialysis)

Procedure:

- Preparation of Reactants:
 - Dissolve the NHS-ester functionalized molecule in the appropriate solvent.
 - Dissolve **Biotin-PEG11-Amine** in the Reaction Buffer to a desired concentration.
- Conjugation:
 - Add a 1.1- to 5-fold molar excess of **Biotin-PEG11-Amine** to the NHS-ester solution.
 - Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. The reaction can be monitored by TLC or LC-MS.



- Quenching: Add the quenching solution to consume any unreacted NHS ester.
- Purification: Purify the biotinylated conjugate using a desalting column, dialysis, or other appropriate chromatographic technique to remove excess biotin reagent and byproducts.

Application Workflows

Biotin-PEG11-Amine is a key component in various scientific workflows, particularly in the fields of proteomics, cell biology, and drug delivery.

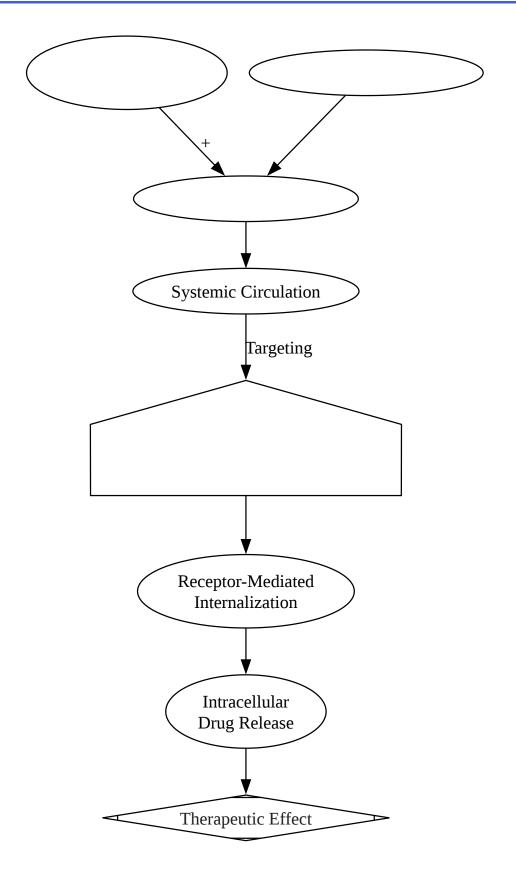


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Caption: General workflow for protein biotinylation and purification.

This workflow illustrates the use of **Biotin-PEG11-Amine** to label a target protein, followed by the highly specific and strong interaction between biotin and streptavidin for affinity-based purification. This is a fundamental technique in proteomics for isolating proteins of interest from complex biological samples.





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Caption: Targeted drug delivery workflow.



In this conceptual workflow, **Biotin-PEG11-Amine** is used to conjugate a therapeutic agent to create a biotinylated prodrug. The biotin moiety then acts as a targeting ligand, facilitating the uptake of the drug by cells that overexpress biotin transporters, such as certain cancer cells. This targeted approach can enhance the therapeutic efficacy of the drug while minimizing off-target side effects.

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